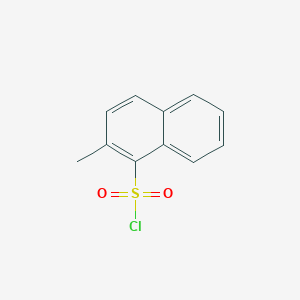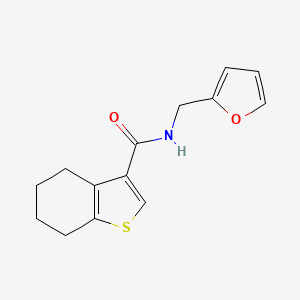
1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as PPSU, is a synthetic compound that has been extensively studied for its potential use in scientific research. PPSU is a potent inhibitor of a specific enzyme known as protein kinase C (PKC), which plays a crucial role in many cellular processes.
Applications De Recherche Scientifique
Interactions and Inhibition Effects
Urea-derived Mannich bases, including compounds with structural similarities to the queried chemical, have been synthesized and characterized for their potential as corrosion inhibitors on mild steel surfaces in acidic solutions. These compounds demonstrate significant inhibition efficiency, which varies with concentration and solution temperature. Their adsorption follows Langmuir's adsorption isotherm, indicating a strong interaction with the metal surface, which could be attributed to the structural characteristics of urea derivatives like the queried compound (Jeeva et al., 2015).
Biological Evaluation and Anti-Acetylcholinesterase Activity
Flexible 1-(2-aminoethoxy) derivatives, structurally related to the queried chemical, have been synthesized and assessed for their antiacetylcholinesterase activity. These studies aim to optimize pharmacophoric moieties for better conformational flexibility and interaction with enzyme binding sites. Such research underscores the therapeutic potential of urea derivatives in treating conditions associated with enzyme dysfunction (Vidaluc et al., 1995).
Degradation Studies
Degradation studies of similar sulfonylurea herbicides in soil highlight the environmental fate of these compounds. Understanding the degradation pathways, including chemical cleavage and microbial demethylation, is crucial for assessing the environmental impact and designing compounds with favorable degradation profiles (Morrica et al., 2001).
Pharmacological Characterization
Research into the pharmacological characterization of compounds with a similar structural framework to the queried chemical has revealed their potential as selective antagonists for specific receptors. Such studies offer insights into the therapeutic applications of urea derivatives in treating depression, addiction disorders, and other conditions by modulating receptor activity (Grimwood et al., 2011).
Intramolecular Hydrogen Bonding and Complexation Studies
Investigations into the substituent effects on ureas towards intramolecular hydrogen bonding and complexation with biomolecules such as cytosine have been conducted. These studies provide a foundational understanding of how structural variations in urea derivatives affect their molecular interactions, which is crucial for designing compounds with targeted biological activities (Chien et al., 2004).
Propriétés
IUPAC Name |
1-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c22-17(20-12-15-3-2-10-25-15)19-11-14-5-8-21(9-6-14)26(23,24)16-4-1-7-18-13-16/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIRCTHXXNRQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

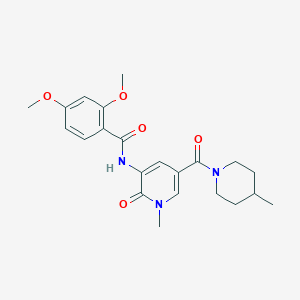
![N-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2894275.png)
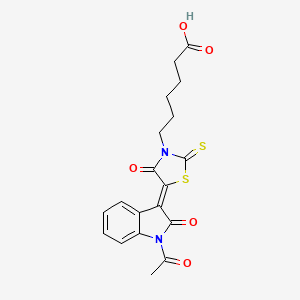
![2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone](/img/structure/B2894277.png)
![5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2894280.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2894283.png)
![4,7-Dimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2894284.png)
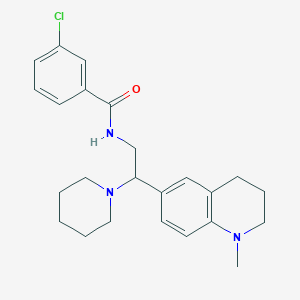

![5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2894289.png)
![2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2894291.png)
